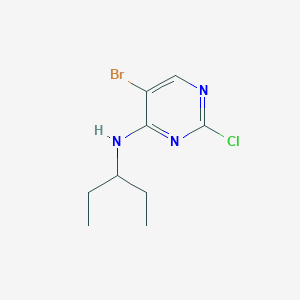
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine
Overview
Description
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-bromo-pyrimidine: Similar structure but lacks the 1-ethylpropylamine group.
5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of the 1-ethylpropylamine group.
Uniqueness
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is unique due to the presence of both bromine and chlorine substituents along with the 1-ethylpropylamine group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H13BrClN3 |
|---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-pentan-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13BrClN3/c1-3-6(4-2)13-8-7(10)5-12-9(11)14-8/h5-6H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
JPNZFPOGAMFPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=NC(=NC=C1Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
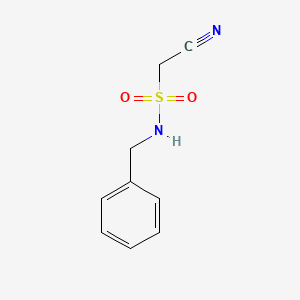
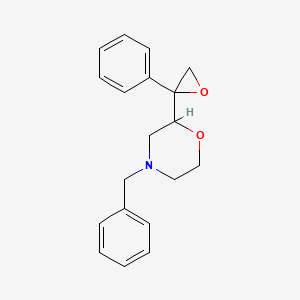
![(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8586224.png)
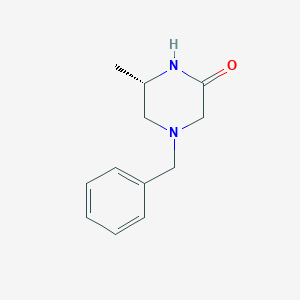
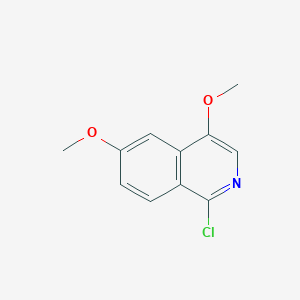

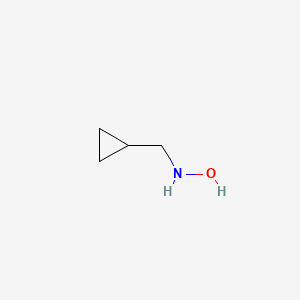
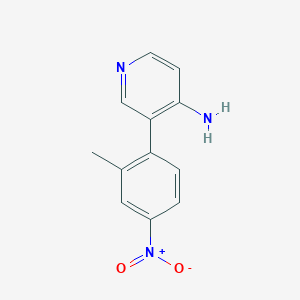
![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)


![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B8586277.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]heptan-4-one](/img/structure/B8586284.png)
![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)
